5-Amino-1-(4-anisyl)tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(4-anisyl)tetrazole: is a compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-anisyl)tetrazole typically involves the reaction of 4-anisidine with sodium azide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often in an aqueous environment, to yield the desired tetrazole derivative .
Industrial Production Methods: Industrial production methods for tetrazoles, including this compound, often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of nitriles and sodium azide under microwave irradiation, resulting in efficient and high-yielding production of the tetrazole compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-1-(4-anisyl)tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using suitable reducing agents to yield amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the amino group
Common Reagents and Conditions:
Oxidation: Strong oxidizers such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions
Major Products: The major products formed from these reactions include various substituted tetrazoles, amine derivatives, and oxidized tetrazole compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-1-(4-anisyl)tetrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in multicomponent reactions to form diverse molecular structures .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities. It acts as a bioisosteric replacement for carboxylic acids in drug design .
Industry: The compound finds applications in material science, particularly in the development of high-energy materials and explosives due to its high nitrogen content .
Wirkmechanismus
The mechanism by which 5-Amino-1-(4-anisyl)tetrazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
5-Phenyltetrazole: Similar in structure but with a phenyl group instead of an anisyl group.
5-Methyltetrazole: Contains a methyl group at the 5-position instead of an amino group.
1,5-Disubstituted Tetrazoles: These compounds have substitutions at both the 1 and 5 positions, offering different chemical properties
Uniqueness: 5-Amino-1-(4-anisyl)tetrazole is unique due to the presence of both an amino group and an anisyl group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
39889-78-6 |
---|---|
Molekularformel |
C8H9N5O |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)tetrazol-5-amine |
InChI |
InChI=1S/C8H9N5O/c1-14-7-4-2-6(3-5-7)13-8(9)10-11-12-13/h2-5H,1H3,(H2,9,10,12) |
InChI-Schlüssel |
MLSCXHMPIIXGCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.